molecular formula C23H30N4O4S B2552660 N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899949-00-9

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2552660
CAS No.: 899949-00-9
M. Wt: 458.58
InChI Key: CCYZWUILTARJMO-UHFFFAOYSA-N
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Description

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a tosyl group, and an ethylphenylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperazine derivative with tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethylphenylamino Moiety: This step involves the reaction of the tosylated piperazine with 4-ethylphenylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-methylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
  • N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-benzylpiperazine-1-carboxamide
  • N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-methylpiperazine-1-carboxamide

Uniqueness

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

N-[2-(4-ethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-4-19-7-9-20(10-8-19)24-22(28)17-27(23(29)26-15-13-25(3)14-16-26)32(30,31)21-11-5-18(2)6-12-21/h5-12H,4,13-17H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYZWUILTARJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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